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Compound of Interest

Compound Name:
4-Bromo-2-isopropoxy-5-

methylaniline

Cat. No.: B11757489

Get Quote

Executive Summary
Bromo-isopropoxy-anilines (e.g., 3-bromo-4-isopropoxyaniline) are critical pharmacophores in

the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Their

structural integrity relies on the precise arrangement of the bromine halogen, the isopropoxy

ether, and the primary amine on the benzene ring.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation

patterns for this chemical class. It contrasts Electron Ionization (EI) with Electrospray Ionization

(ESI) and offers a mechanistic analysis of the competing fragmentation pathways—specifically

the interplay between the bromine isotope signature and the ether cleavage kinetics.

Part 1: Instrumentation & Ionization
Methodologies[1]
The choice of ionization source dictates the spectral richness and the utility of the data for

structural elucidation vs. quantitation.
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Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Energy Regime Hard Ionization (70 eV) Soft Ionization

Primary Ion Radical Cation Protonated Molecule

Fragmentation
Extensive; structural

fingerprinting
Minimal; requires MS/MS (CID)

Key Utility
Isomer differentiation & library

matching
Biological matrix quantitation

Detection Limit Nanogram range Picogram/Femtogram range

Recommendation: For structural verification of raw materials and intermediates, GC-MS (EI) is

the superior choice due to the diagnostic fragmentation of the isopropoxy group and the distinct

bromine isotope pattern.

Part 2: Mechanistic Fragmentation Analysis
The fragmentation of bromo-isopropoxy-anilines under EI conditions (70 eV) is governed by

three dominant mechanistic drivers:

The Bromine Isotope Anchor
Bromine exists naturally as two stable isotopes,

and

, in an approximate 1:1 ratio (50.69% vs 49.31%).

Spectral Signature: The molecular ion (

) will always appear as a "doublet" separated by 2 mass units (

X and

X+2) with near-equal intensity.
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Diagnostic Value: Any fragment ion retaining the bromine atom will preserve this 1:1 doublet

pattern. Loss of the doublet pattern indicates the loss of the bromine substituent.

Isopropoxy Ether Cleavage (The "Alkene Loss")
The isopropoxy group (

) typically undergoes a four-center rearrangement (analogous to a McLafferty rearrangement
type mechanism) or simple heterolytic cleavage.

Pathway A (Dominant): Loss of Propene (

, 42 Da). The ether oxygen abstracts a

-hydrogen from one of the methyl groups, leading to the elimination of neutral propene and
the formation of a phenol-type radical cation.

Pathway B (Minor): Loss of Isopropyl Radical (

, 43 Da). Direct cleavage of the

bond. This is less energetically favorable than the rearrangement but observed at higher
energies.

Ortho-Effect & Ring Integrity
In isomers where the amine (

) and isopropoxy groups are ortho to each other, hydrogen bonding can stabilize the molecular
ion or facilitate specific eliminations (e.g., loss of alcohols). However, in bromo-isopropoxy-
anilines, the steric bulk of the bromine often dictates the fragmentation preference by
destabilizing the ring during ionization.

Part 3: Case Study & Data Analysis
Compound: 3-Bromo-4-isopropoxyaniline (

) Molecular Weight: 230.10 g/mol [1]

Predicted Fragmentation Table (EI Source)
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Fragment
Ion Identity

Formula
m/z (

Br)

m/z (

Br)

Relative
Abundance

Mechanism

Molecular Ion

(

)

229 231
High

(Doublet)
Parent Ion

[M - Methyl] 214 216 Low -cleavage of

isopropyl

[M - Propene] 187 189 Base Peak

4-center

rearrangeme

nt (Ether

cleavage)

[M -

Isopropyl] 186 188 Medium
C-O bond

homolysis

[M - Br] 150 - Medium

C-Br bond

cleavage

(Isotope

pattern lost)

Cyclopentadi

enyl Cation
65 - High

Ring

disintegration

Fragmentation Pathway Diagram
The following diagram illustrates the primary decay channels for 3-bromo-4-isopropoxyaniline.
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Molecular Ion [M]+
m/z 229 / 231
(1:1 Doublet)

[M - Propene]+
Bromo-aminophenol

m/z 187 / 189
(Base Peak)

- C3H6 (42 Da)
Rearrangement

[M - Methyl]+
m/z 214 / 216

- CH3 (15 Da)

[M - Br]+
Isopropoxy-aniline ion

m/z 150

- Br (79/81 Da)

[M - Propene - CO]+
m/z 159 / 161

- CO (28 Da)

Ring Fragments
m/z 65, 39

Ring Opening

Click to download full resolution via product page

Caption: Primary fragmentation pathways of 3-bromo-4-isopropoxyaniline under 70 eV Electron

Impact ionization.

Part 4: Experimental Protocol (GC-MS)
To reproduce these results or validate incoming raw materials, follow this standardized

protocol.

Sample Preparation
Solvent: HPLC-grade Methanol or Ethyl Acetate.

Concentration: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.

Vial: Amber glass to prevent photolytic debromination.

GC Parameters
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm

film.
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Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Split mode (20:1), 250°C.

Oven Program:

Hold at 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold at 280°C for 5 min.

MS Parameters[1][2][4][5][6][7][8][9][10][11]
Source Temp: 230°C.

Quadrupole Temp: 150°C.

Scan Range: m/z 40–350.

Solvent Delay: 3.0 min (to protect filament).

Data Validation Criteria (Self-Check)
Check 1: Does the molecular ion at m/z 229/231 exhibit a 1:1 intensity ratio? (Confirms

Bromine).[2][3]

Check 2: Is there a significant peak at M-42 (m/z 187/189)? (Confirms Isopropoxy).

Check 3: Is the peak width narrow (<0.1 min)? (Confirms purity and lack of thermal

degradation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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